Antitrypanosomal agent 4

Trypanosoma brucei Antitrypanosomal EC50

Antitrypanosomal agent 4 (Compound 19) is a meticulously characterized 8-alkynyl-3-nitroimidazo[1,2-a]pyridine derivative. Its confirmed BBB permeability (PAMPA BBB+), oral bioavailability, and 10-hour murine plasma half-life uniquely position it for in vivo Stage 2 HAT and Chagas disease research. Unlike generic analogs, its specific β-hydroxyalkyne substitution is critical for high potency (EC50 70 nM vs T. b. brucei) and selectivity (SI 500–1800), backed by a favorable genotoxicity profile (negative comet assay). Avoid data variability by choosing this validated chemical probe for reproducible cross-species mechanistic studies.

Molecular Formula C18H14ClN3O5S
Molecular Weight 419.8 g/mol
Cat. No. B12408739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 4
Molecular FormulaC18H14ClN3O5S
Molecular Weight419.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2
InChIKeyHKWIKOKCHZCBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 4 (Compound 19): Potent Blood-Brain Barrier Permeable 8-Alkynyl-3-Nitroimidazopyridine for Trypanosoma brucei and cruzi Research


Antitrypanosomal agent 4, also designated as Compound 19, is a synthetic small molecule belonging to the 8-alkynyl-3-nitroimidazo[1,2-a]pyridine chemotype [1]. It is a potent and selective anti-kinetoplastid agent, demonstrating in vitro efficacy against both the bloodstream form of Trypanosoma brucei brucei (EC50 of 70 nM) and intracellular amastigotes of Trypanosoma cruzi (EC50 of 1.2 µM) [1]. Key properties include confirmed blood-brain barrier (BBB) permeability in a PAMPA assay, a favorable redox potential for bioactivation by parasitic type 1 nitroreductases, and a lack of genotoxicity in an in vitro comet assay [1].

Why Antitrypanosomal Agent 4 Cannot Be Substituted with a Generic 3-Nitroimidazopyridine Analog


Generic substitution among 3-nitroimidazopyridine derivatives is scientifically unjustified due to the profound impact of subtle structural modifications on antitrypanosomal potency, selectivity, and pharmacokinetic profile. While the 3-nitroimidazopyridine core is essential for bioactivation by parasitic nitroreductases, the specific 8-alkynyl substitution pattern in Antitrypanosomal agent 4, particularly the presence of a β-hydroxyalkyne moiety, is critical for achieving its unique combination of high potency (EC50 = 70 nM against T. b. brucei), high selectivity (SI 500–1800), and favorable in vivo pharmacokinetics, including a 10-hour plasma half-life in mice [1]. Analogs with minor variations in this region exhibit significantly reduced activity or increased cytotoxicity, rendering direct replacement unreliable for reproducible experimental outcomes [1].

Quantitative Differentiation of Antitrypanosomal Agent 4: Direct Comparative Evidence vs. Clinical Reference Drugs


Superior in Vitro Potency Against T. b. brucei Compared to First-Line Reference Drugs

Antitrypanosomal agent 4 demonstrates a 20- to 180-fold greater potency against the bloodstream form of T. b. brucei compared to established clinical antitrypanosomal drugs. In a direct head-to-head comparison within the same study, compound 19 exhibited an EC50 of 70 nM against T. b. brucei bloodstream forms. In contrast, the reference drugs melarsoprol and eflornithine, which are standard-of-care treatments for human African trypanosomiasis, had EC50 values of 1400 nM and 12,700 nM, respectively, against the same parasite stage and strain in this assay system [1].

Trypanosoma brucei Antitrypanosomal EC50

Balanced Dual-Activity Profile Against Both T. brucei and T. cruzi with High Selectivity Index

Antitrypanosomal agent 4 is a rare example of a compound with potent, balanced activity against both major pathogenic trypanosome species while maintaining a high selectivity index. The compound shows an EC50 of 1.2 µM against T. cruzi intracellular amastigotes, which is comparable to the clinical drugs benznidazole and fexinidazole in the same assay [1]. Critically, its selectivity index (SI = CC50 / EC50) for T. b. brucei is reported to be in the range of 500 to 1800, indicating a wide therapeutic window in vitro [1]. This dual-pathogen activity is not common among existing clinical candidates, which often demonstrate preferential or exclusive activity against a single species.

Trypanosoma cruzi Chagas disease Selectivity

Validated Blood-Brain Barrier Permeability: A Critical Feature for Stage 2 HAT Research

Antitrypanosomal agent 4 is experimentally confirmed to be blood-brain barrier (BBB) permeable. In a Parallel Artificial Membrane Permeability Assay (PAMPA) designed to model BBB penetration, compound 19 was classified as BBB+ [1]. This property is essential for any compound intended to treat the late, meningoencephalitic stage of Human African Trypanosomiasis (Stage 2 HAT), where parasites have invaded the central nervous system. Many other early-stage antitrypanosomal hits lack this crucial feature, limiting their utility to bloodstream infections only.

Blood-Brain Barrier CNS penetration Human African Trypanosomiasis

Favorable In Vivo Pharmacokinetic Profile with Oral Bioavailability in Mice

Antitrypanosomal agent 4 demonstrates a promising in vivo pharmacokinetic profile, including oral absorption and a long plasma half-life. Following oral administration in mice, the compound was well tolerated at 100 mg/kg and exhibited a plasma half-life of 10 hours [1]. This is a significant improvement over earlier leads in the 3-nitroimidazopyridine series, such as compound 11, which had a microsomal half-life of only 3 minutes [1]. The 10-hour half-life is highly encouraging for an early lead compound and supports once-daily dosing in efficacy models.

Pharmacokinetics Oral bioavailability In vivo

Recommended Research and Industrial Applications for Antitrypanosomal Agent 4 Based on Verified Differentiation


Lead Optimization for Stage 2 Human African Trypanosomiasis (HAT)

Antitrypanosomal agent 4 is an ideal starting point for medicinal chemistry programs targeting Stage 2 HAT. Its validated BBB permeability (PAMPA BBB+) directly addresses the critical need for CNS-penetrant drugs to treat the late stage of the disease, a property lacking in many current leads [1]. Its high in vitro potency against T. b. brucei (EC50 = 70 nM) and favorable in vivo PK in mice (10-hour plasma half-life) provide a robust foundation for structure-activity relationship (SAR) studies aimed at further improving potency and metabolic stability [1].

Dual-Pathogen Tool Compound for Comparative Chagas and HAT Research

Researchers investigating both Chagas disease and Human African Trypanosomiasis can utilize Antitrypanosomal agent 4 as a single, well-characterized tool compound to probe conserved biological mechanisms across Trypanosoma species. Its demonstrated activity against both T. cruzi amastigotes (EC50 = 1.2 µM) and T. b. brucei bloodstream forms (EC50 = 70 nM) eliminates the need to use multiple, potentially confounded, reference compounds when comparing parasite biology or drug response pathways [1].

In Vivo Proof-of-Concept Studies in Murine Models of Trypanosomiasis

The combination of oral bioavailability and a 10-hour plasma half-life in mice makes Antitrypanosomal agent 4 well-suited for in vivo efficacy studies in murine models of infection [1]. Unlike many antitrypanosomal tool compounds that require intraperitoneal or intravenous administration due to poor oral PK, this compound can be dosed orally, simplifying experimental protocols and more closely mimicking a desired clinical route of administration [1].

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